

A Guide to the Spectroscopic Characterization of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxybenzenesulfonamide

Cat. No.: B1586911

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data for **2-Methoxybenzenesulfonamide** (CAS No: 5465-35-0), a key chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes not only the interpretation of raw data but also the underlying principles and experimental considerations necessary for unequivocal structural confirmation. By integrating data from multiple authoritative sources, this paper serves as a comprehensive reference for the analytical characterization of this compound.

Introduction: The Need for Rigorous Characterization

2-Methoxybenzenesulfonamide is a sulfonamide derivative with significant utility in organic synthesis and medicinal chemistry. Its structural integrity is paramount for the successful outcome of subsequent reactions and for ensuring the purity and safety of target pharmaceutical compounds. Spectroscopic analysis is the cornerstone of modern chemical characterization, providing a detailed fingerprint of a molecule's structure. This guide offers a multi-faceted analytical perspective, combining ^1H NMR, ^{13}C NMR, IR, and MS to build a cohesive and validated structural profile of **2-Methoxybenzenesulfonamide**.

Molecular Structure and Spectroscopic Predictions

Before delving into the experimental data, a preliminary analysis of the molecule's structure allows us to predict the key features we expect to observe in each spectrum. The structure contains several key functional groups: a methoxy group (-OCH₃), a sulfonamide group (-SO₂NH₂), and a 1,2-disubstituted (ortho) aromatic ring.

- **NMR:** We anticipate signals for the methoxy protons, four distinct aromatic protons, and the exchangeable amide protons. The ¹³C NMR should reveal seven unique carbon signals.
- **IR:** We expect to see characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching, C-O stretching (ether), and aromatic C-H and C=C bonds.
- **MS:** The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (187.21 g/mol) and predictable fragmentation patterns.

Diagram of **2-Methoxybenzenesulfonamide** Structure with Numbering for NMR Assignments

A 2D representation of **2-Methoxybenzenesulfonamide** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Methoxybenzenesulfonamide** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous as it prevents the exchangeable NH₂ protons from being obscured by a residual water signal.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**

- Pulse Program: Standard single-pulse (zg30).
- Number of Scans: 16-32 scans for a good signal-to-noise ratio.
- Relaxation Delay (d1): 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) as an internal standard.

Data Interpretation and Spectral Assignment

Signal (Proton)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-6	~7.85	dd	J = 7.9, 1.7	Aromatic Proton
H-4	~7.60	ddd	J = 8.4, 7.4, 1.8	Aromatic Proton
H-5	~7.25	d	J = 8.4	Aromatic Proton
H-3	~7.10	t	J = 7.6	Aromatic Proton
NH ₂	~7.3 (broad s)	s (broad)	N/A	Sulfonamide Protons
OCH ₃	~3.90	s	N/A	Methoxy Protons

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from multiple sources.

Expert Insights:

- The broad singlet for the NH₂ protons is characteristic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this peak is typically well-resolved.

- The aromatic region shows a complex splitting pattern due to the ortho-disubstitution. H-6 is a doublet of doublets due to coupling with H-5 (ortho) and H-4 (meta). H-4 is a doublet of doublets due to coupling with H-3, H-5 (ortho), and H-6 (meta).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR

- Methodology: The protocol is similar to ¹H NMR, but requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is standard.

Data Interpretation and Spectral Assignment

Signal (Carbon)	Chemical Shift (δ , ppm)	Assignment
C2	~155.8	C-O (Aromatic)
C1	~129.2	C-S (Aromatic)
C4	~133.5	C-H (Aromatic)
C6	~131.0	C-H (Aromatic)
C5	~120.8	C-H (Aromatic)
C3	~112.5	C-H (Aromatic)
C7 (OCH ₃)	~56.2	Methoxy Carbon

Note: Chemical shifts are approximate. Data is synthesized from multiple sources including the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
- Acquisition: Collect a background spectrum of the empty accessory. Then, collect the sample spectrum over a range of 4000-400 cm^{-1} .

Data Interpretation of Key Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group Assignment
3350-3250	Medium, Sharp	N-H Symmetric & Asymmetric Stretch	Primary Sulfonamide ($-\text{NH}_2$)
3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
2950-2850	Medium-Weak	C-H Stretch	Methoxy ($-\text{OCH}_3$)
1350-1310	Strong	S=O Asymmetric Stretch	Sulfonamide ($-\text{SO}_2^-$)
1170-1150	Strong	S=O Symmetric Stretch	Sulfonamide ($-\text{SO}_2^-$)
1280-1240	Strong	C-O Asymmetric Stretch	Aryl Ether
~1020	Medium	C-O Symmetric Stretch	Aryl Ether

Data is consistent with typical values for these functional groups and sourced from databases like the NIST Chemistry WebBook.[\[6\]](#)[\[7\]](#)

Expert Insights:

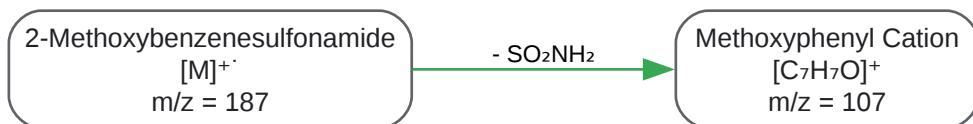
- The two distinct bands for the N-H stretch are characteristic of a primary sulfonamide.

- The strong absorptions for the S=O stretches are highly reliable indicators of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electron Ionization (EI-MS)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid. The sample is heated under vacuum to induce vaporization.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
- Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Interpretation and Fragmentation Analysis

m/z	Relative Intensity	Assignment
187	Moderate	[M] ⁺ (Molecular Ion)
107	High	[M - SO ₂ NH ₂] ⁺ (Loss of sulfonamide radical)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Proposed Fragmentation Pathway The primary fragmentation involves the cleavage of the C-S bond, leading to the loss of the SO₂NH₂ group and formation of a stable methoxyphenyl cation.

Fragmentation Pathway Diagram

[Click to download full resolution via product page](#)

Key fragmentation of the molecular ion in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

By combining the data from these orthogonal techniques, a definitive structural confirmation is achieved:

- MS establishes the correct molecular weight of 187 g/mol .
- IR confirms the presence of the key sulfonamide (-SO₂NH₂), methoxy (-OCH₃), and aromatic functional groups.
- ¹³C NMR shows the expected seven unique carbon environments.
- ¹H NMR provides the final, detailed picture, confirming the 1,2-disubstitution pattern on the aromatic ring and the presence of all proton types in the correct ratios and electronic environments.

The collective data from NMR, IR, and MS provides an unambiguous and robust characterization of **2-Methoxybenzenesulfonamide**, ensuring its identity and purity for research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. NIST Chemistry WebBook [webbook.nist.gov]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 2-Methoxybenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586911#spectroscopic-data-nmr-ir-ms-of-2-methoxybenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com